molecular formula C21H24N2O3S B3038498 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate CAS No. 866042-16-2

3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate

Cat. No.: B3038498
CAS No.: 866042-16-2
M. Wt: 384.5 g/mol
InChI Key: KLQDYTKBFSGLBQ-UHFFFAOYSA-N
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Description

3-(3-Benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate is a synthetic organic compound designed for research applications, incorporating the privileged 1,3-thiazolidin-4-one scaffold. Heterocycles like the thiazolidinone core are fundamental in medicinal chemistry, as they profoundly influence a drug's physicochemical properties, improve solubility, and enhance bioavailability, which are critical for pharmacokinetic optimization and molecular recognition in biological systems . The 1,3-thiazolidin-4-one moiety is a well-established structure of high interest in antibacterial and antifungal agent discovery . Research on analogous structures has demonstrated that compounds featuring the 3-benzyl-4-oxo-1,3-thiazolidine core can exhibit potent and broad-spectrum antimicrobial activities against various bacterial and fungal pathogens, making this scaffold a valuable template for developing new anti-infective agents . Furthermore, the structural features of this compound, including the carbamate linker and phenyl substitution, are common in agrochemical research, with similar molecules showing promising in vitro and in vivo bacteriostatic activities against plant pathogens like Xanthomonas oryzae . The mechanism of action for related compounds involves disrupting critical bacterial pathways, including virulence factors, two-component regulation systems, flagellar assembly, and quorum sensing, which are essential for bacterial growth and pathogenicity . This product is intended for use in chemical biology, antimicrobial susceptibility testing, and as a synthetic intermediate for further derivatization. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)phenyl] N-butylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-2-3-12-22-21(25)26-18-11-7-10-17(13-18)20-23(19(24)15-27-20)14-16-8-5-4-6-9-16/h4-11,13,20H,2-3,12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQDYTKBFSGLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OC1=CC=CC(=C1)C2N(C(=O)CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138902
Record name Carbamic acid, butyl-, 3-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866042-16-2
Record name Carbamic acid, butyl-, 3-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, butyl-, 3-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate typically involves a multi-step process. One common method includes the reaction of 3-benzyl-4-oxo-1,3-thiazolan-2-yl phenol with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiazolan ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be analyzed based on shared pharmacophores or substituents. Below is a comparative analysis with related carbamates and thiazolone derivatives:

Structural and Functional Analogues

3-Iodo-2-propynyl N-butylcarbamate Structure: Shares the N-butylcarbamate group but replaces the thiazolone-phenyl moiety with an iodo-propynyl group. Activity: Reported to exhibit significant toxicity, including mortality and teratogenic effects in aquatic organisms . In contrast, 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate’s toxicity profile remains uncharacterized in the provided evidence.

4,4'-Hexafluoroisopropylidene Diphenol (Bisphenol AF) Structure: A fluorinated bisphenol lacking the carbamate or thiazolone groups. Activity: Known for endocrine-disrupting effects, highlighting the role of aromatic substituents in toxicity. The benzyl group in the target compound may similarly influence bioactivity .

Activity: Emphasizes that carbamates like the target compound may require rigorous ecotoxicological evaluation to rule out endocrine effects .

Key Comparative Data

Compound Core Structure Bioactivity Toxicity Profile
This compound Thiazolone + carbamate Unknown (theorized antifungal) Not reported
3-Iodo-2-propynyl N-butylcarbamate Propynyl + carbamate Antifungal, preservative High mortality, teratogenic
4,4'-Hexafluoroisopropylidene diphenol Fluorinated bisphenol Endocrine disruption Chronic toxicity

Research Findings and Gaps

  • Toxicity Data : While 3-iodo-2-propynyl N-butylcarbamate is well-documented as toxic , the target compound lacks empirical toxicity data, necessitating studies akin to those applied to diethylstilbestrol or hexachlorophene.
  • The benzyl-thiazolone group may alter this behavior, but comparative pharmacokinetic studies are absent.

Limitations of Available Evidence

For instance:

Biological Activity

3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate (chemical structure: C21H24N2O3S) is a compound of significant interest due to its potential biological activities. This article reviews the existing research on its biological properties, including antimicrobial and anticancer activities, along with synthesis methods and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamate groups. The compound can be prepared through various methods, including refluxing the thiazole with appropriate amines and carbamates in suitable solvents like ethanol or methanol. The final product is purified through crystallization techniques.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that thiazole derivatives show MIC values ranging from 10.7 to 21.4 μmol/mL against various bacterial strains . This highlights their effectiveness as potential antimicrobial agents.
  • Spectrum of Activity : These compounds have been evaluated against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species. The results suggest a broad spectrum of activity, making them suitable candidates for further development in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored:

  • In vitro Studies : Compounds related to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction .

The mechanisms underlying the biological activities of thiazole derivatives often involve:

  • Cell Membrane Disruption : Many thiazole compounds disrupt bacterial cell membranes, leading to cell lysis and death.
  • Enzyme Inhibition : Some studies suggest that these compounds inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the anticancer activity of certain thiazole derivatives, leading to oxidative stress in cancer cells.

Case Studies

Several studies have focused on the biological evaluation of thiazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated a series of thiazole-based compounds against multiple bacterial strains, revealing that specific substitutions on the thiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .
  • Anticancer Evaluation :
    • Another investigation assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines, demonstrating that modifications in the chemical structure could lead to improved potency against specific types of cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate
Reactant of Route 2
Reactant of Route 2
3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate

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